molecular formula C12H24N2O B13405846 3-(Methoxymethyl)-1,4'-bipiperidine

3-(Methoxymethyl)-1,4'-bipiperidine

Cat. No.: B13405846
M. Wt: 212.33 g/mol
InChI Key: QMHOARZNADZMJB-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of bipiperidines. This compound features a methoxymethyl group attached to the nitrogen atom of the piperidine ring, which is connected to another piperidine ring. The presence of the methoxymethyl group can influence the compound’s reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,4’-bipiperidine can be achieved through various methods. One common approach involves the methoxymethylation of piperidine derivatives. For instance, the reaction of piperidine with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2 can yield the desired product . This method is advantageous due to its high efficiency, short reaction times, and solvent-free conditions.

Industrial Production Methods

In an industrial setting, the production of 3-(Methoxymethyl)-1,4’-bipiperidine may involve large-scale methoxymethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZrO(OTf)2 or other metal triflates are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in the presence of an appropriate nucleophile.

Major Products Formed

    Oxidation: Oxidized derivatives of the bipiperidine structure.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted bipiperidine derivatives with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

3-(Methoxymethyl)-1,4’-bipiperidine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity, receptor binding, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylpiperidine: A similar compound with two methyl groups attached to the piperidine ring.

    3-(Methoxymethyl)indole: Another compound with a methoxymethyl group, but attached to an indole ring.

Uniqueness

3-(Methoxymethyl)-1,4’-bipiperidine is unique due to its bipiperidine structure and the presence of the methoxymethyl group. This combination can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

3-(methoxymethyl)-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C12H24N2O/c1-15-10-11-3-2-8-14(9-11)12-4-6-13-7-5-12/h11-13H,2-10H2,1H3

InChI Key

QMHOARZNADZMJB-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C2CCNCC2

Origin of Product

United States

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